3,4-Diamino-5-chlorobenzonitrile
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Overview
Description
3,4-Diamino-5-chlorobenzonitrile is an organic compound with the molecular formula C7H6ClN3 It is a derivative of benzonitrile, featuring amino groups at the 3 and 4 positions and a chlorine atom at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-5-chlorobenzonitrile can be achieved through several methods. One common approach involves the reaction of 3,4-diaminobenzonitrile with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves the catalytic ammoxidation of chlorinated aromatic compounds. This method is favored due to its efficiency and cost-effectiveness. The process involves the reaction of a chlorinated aromatic compound with ammonia and oxygen in the presence of a catalyst, typically at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-5-chlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the chlorine atom.
Major Products Formed
Oxidation: 3,4-Dinitro-5-chlorobenzonitrile
Reduction: 3,4-Diamino-5-chlorobenzylamine
Substitution: 3,4-Diamino-5-hydroxybenzonitrile
Scientific Research Applications
3,4-Diamino-5-chlorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3,4-Diamino-5-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino groups can form hydrogen bonds with biological targets, while the nitrile group can participate in various chemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzonitrile: Lacks the chlorine atom, which can affect its reactivity and applications.
3,5-Diamino-4-chlorobenzonitrile: Similar structure but with different positioning of the amino and chlorine groups, leading to different chemical properties.
4,5-Diamino-2-chlorobenzonitrile: Another isomer with distinct chemical behavior due to the different arrangement of functional groups.
Uniqueness
3,4-Diamino-5-chlorobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
IUPAC Name |
3,4-diamino-5-chlorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIQUMQADFSKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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